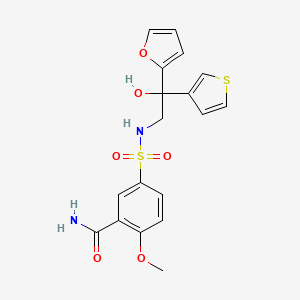

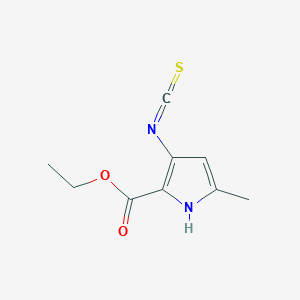

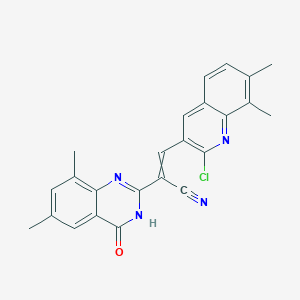

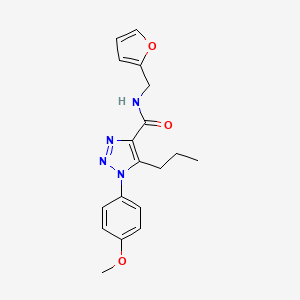

5-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. Common methods for introducing the functional groups present in this compound include Suzuki–Miyaura coupling for the formation of carbon-carbon bonds, and various borylation approaches for the introduction of the boron moiety.Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the furan and thiophen rings could participate in electrophilic aromatic substitution reactions. The sulfamoyl group could potentially undergo hydrolysis , especially under acidic or basic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its stability could be influenced by the presence of the sulfamoyl group, which is known to be susceptible to hydrolysis .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

- Regiocontrolled Synthesis of γ-Hydroxybutenolides : A study highlighted the photooxygenation of 2-thiophenyl-substituted furans leading to the synthesis of γ-hydroxybutenolides, suggesting a methodology that could be applicable for synthesizing complex molecules including furan and thiophene derivatives for research applications (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).

Pharmacological and Biological Activities

- Pharmacological Activities of Furan Derivatives : Novel furanyl compounds from red seaweed demonstrated significant anti-inflammatory and antioxidative effects, indicating the potential of furan derivatives in developing therapeutic agents (Makkar & Chakraborty, 2018).

- Antimicrobial Activity : Sulfonamides containing furan and thiophene scaffolds showed promising antimicrobial activities against various pathogens, underscoring the utility of these compounds in antimicrobial research (Krátký et al., 2012).

Catalysis and Material Science

- Catalytic Applications : Sulfonated graphene oxide showed superior performance in converting furfural derivatives to biofuels, suggesting that furan derivatives could be key intermediates in biomass conversion technologies (Antunes et al., 2014).

Transition Metal Chelates

- Metal Chelation Properties : Transition metal chelates derived from benzofuran-oxadiazole molecules were evaluated for their chelating properties, indicating potential applications in coordination chemistry and material science (Varde & Acharya, 2017).

Propriétés

IUPAC Name |

5-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]sulfamoyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S2/c1-25-15-5-4-13(9-14(15)17(19)21)28(23,24)20-11-18(22,12-6-8-27-10-12)16-3-2-7-26-16/h2-10,20,22H,11H2,1H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQHIUQYLUUPAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

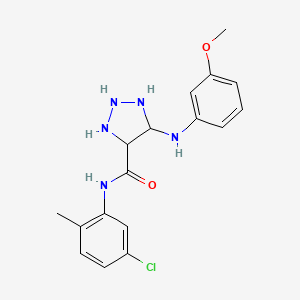

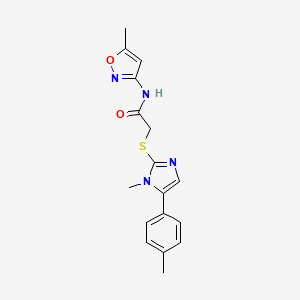

![7-hydroxy-N-(2-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2714683.png)

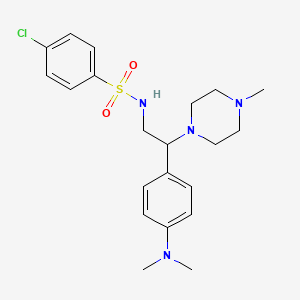

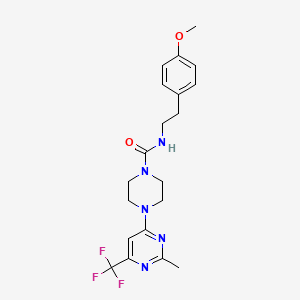

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2714689.png)